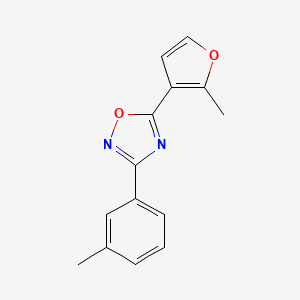![molecular formula C16H14N6 B5266401 1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5266401.png)
1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is often referred to as "PBI" and has been synthesized using various methods. In
作用機序
The mechanism of action of PBI is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBI has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) and the suppression of tumor growth.
Biochemical and Physiological Effects
PBI has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antibacterial properties. PBI has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapies. PBI has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, PBI has been shown to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using PBI in lab experiments include its high purity, stability, and ease of synthesis. PBI is also relatively inexpensive compared to other organic compounds, making it a cost-effective option for researchers. However, there are also limitations to using PBI in lab experiments. PBI is relatively insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, PBI has limited solubility in some organic solvents, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on PBI. One area of interest is the development of PBI-based materials for use in OLEDs and other electronic devices. Another area of interest is the development of PBI-based cancer therapies, which could potentially be used to treat a variety of different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of PBI and its potential applications in other scientific fields.
合成法
The synthesis of PBI involves the reaction of 4-(1H-pyrazol-5-yl)aniline with 1,2-bis(4-formylphenyl)-1,2-ethylenediamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole. This method has been successfully used to produce PBI with high yields and purity.
科学的研究の応用
PBI has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of PBI is in the development of organic light-emitting diodes (OLEDs). PBI has been shown to exhibit excellent thermal stability, high photoluminescence quantum yield, and efficient energy transfer. These properties make PBI a promising candidate for use in OLEDs, which are used in displays, lighting, and other electronic devices.
特性
IUPAC Name |
1-methyl-2-[1-[4-(1H-pyrazol-5-yl)phenyl]imidazol-2-yl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-21-10-8-17-15(21)16-18-9-11-22(16)13-4-2-12(3-5-13)14-6-7-19-20-14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJGMONPYSZSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5266335.png)
![6-(2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5266343.png)
![N-[2-(2-pyridinylthio)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5266352.png)

![N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5266364.png)
![4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone](/img/structure/B5266372.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5266376.png)
![ethyl 4-[4-(2-propyn-1-yloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B5266392.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)
![[2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5266412.png)
![1-methyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5266420.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5266427.png)
